

Technical Support Center: Efficient Epilactose Fermentation Using Non-GMO Microorganisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Epilactose*

Cat. No.: B123685

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selection of non-GMO microorganisms for efficient **epilactose** production.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for producing **epilactose** using non-GMO microorganisms?

A1: The primary method for producing **epilactose** involves the enzymatic conversion of lactose using cellobiose 2-epimerase.[1] Non-GMO microorganisms are typically used as the source of this enzyme. The process generally involves fermenting a selected non-GMO microorganism to produce the enzyme, followed by the enzymatic conversion of lactose to **epilactose**. [2] Some microorganisms can also be used in a subsequent fermentation step to purify **epilactose** by selectively consuming residual lactose. [3][4]

Q2: Which non-GMO microorganisms are known to produce cellobiose 2-epimerase for **epilactose** synthesis?

A2: Several non-GMO microorganisms have been identified as producers of cellobiose 2-epimerase. These include bacteria from the genera *Ruminococcus*, *Flavobacterium*, *Pedobacter*, *Caldicellulosiruptor*, and *Thermoanaerobacterium*. [2][5][6] Yeasts such as *Saccharomyces cerevisiae* can also be used as hosts for the expression of the cellobiose 2-epimerase gene from these bacteria. [4]

Q3: What are the key challenges in producing **epilactose** using non-GMO microorganisms?

A3: Key challenges include the low yield of **epilactose**, the presence of residual lactose and other byproducts, and the purification of **epilactose** from the reaction mixture.^{[7][8]} Optimizing fermentation conditions to maximize enzyme production and ensuring the stability and activity of the enzyme during the conversion process are also significant hurdles.

Q4: How can I increase the yield of **epilactose**?

A4: To increase the yield of **epilactose**, it is crucial to optimize the conditions for the enzymatic conversion, such as temperature, pH, and substrate concentration.^[9] The choice of the microorganism and the efficiency of the cellobiose 2-epimerase it produces are also critical factors. Additionally, employing a purification strategy that minimizes the loss of **epilactose**, such as using a microorganism that selectively ferments lactose, can improve the overall yield.^{[3][8]}

Q5: What methods are used to quantify **epilactose** during production?

A5: High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector is the most common method for quantifying **epilactose**.^{[10][11]} Specific HPLC columns, such as amino HILIC columns, can effectively separate **epilactose** from lactose and other related sugars like lactulose, galactose, and fructose.^{[12][13]}

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Low Epilactose Yield	<ul style="list-style-type: none">- Suboptimal enzyme activity (incorrect pH, temperature).- Low concentration of cellobiose 2-epimerase.- Inhibition of the enzyme by byproducts.	<ul style="list-style-type: none">- Optimize reaction conditions (pH, temperature, buffer system) for the specific cellobiose 2-epimerase being used.^[9]- Increase the concentration of the enzyme in the reaction mixture.- Consider a fed-batch process to maintain optimal substrate and product concentrations.
Incomplete Lactose Conversion	<ul style="list-style-type: none">- Insufficient enzyme concentration or reaction time.- Enzyme denaturation or inactivation.	<ul style="list-style-type: none">- Increase the enzyme-to-substrate ratio or extend the reaction time.- Ensure the reaction conditions are within the stable range for the enzyme.
Presence of Undesired Byproducts (e.g., monosaccharides)	<ul style="list-style-type: none">- Hydrolysis of lactose and epilactose by contaminating enzymes (e.g., β-galactosidase).	<ul style="list-style-type: none">- Purify the cellobiose 2-epimerase to remove contaminating enzymes.- Use a microorganism for purification that selectively consumes the byproduct monosaccharides.^[4]
Difficulty in Separating Epilactose from Lactose	<ul style="list-style-type: none">- Similar chemical properties of epilactose and lactose.	<ul style="list-style-type: none">- Employ specialized chromatography techniques, such as those using amino HILIC columns, for better separation.^[13]- Utilize a fermentation step with a microorganism that preferentially consumes lactose.^[3]

Microbial Contamination during Fermentation

- Non-sterile conditions or improper handling.

- Ensure all media, glassware, and equipment are properly sterilized.- Maintain aseptic techniques throughout the fermentation process.

Quantitative Data Presentation

Table 1: Comparison of **Epilactose** Yield from Different Non-GMO Microbial Sources of Cellobiose 2-Epimerase

Microbial Source of Enzyme	Expression Host (if applicable)	Epilactose Yield (%)	Reference
Flavobacterium johnsoniae	Escherichia coli	30-33	[6]
Pedobacter heparinus	Escherichia coli	30-33	[6]
Ruminococcus albus	Not Applicable	42.5 (recovered yield after purification)	[8]
Thermoanaerobacterium saccharolyticum	Bacillus subtilis	>98 (purity)	[2]
Caldicellulosiruptor saccharolyticus	Saccharomyces cerevisiae	76.4 (recovered yield after purification)	[4]

Experimental Protocols

Protocol 1: Screening of Non-GMO Microorganisms for Cellobiose 2-Epimerase Production

- **Isolate and Culture:** Obtain pure cultures of non-GMO microorganisms from culture collections or environmental samples. Culture them in appropriate media and conditions to encourage growth.

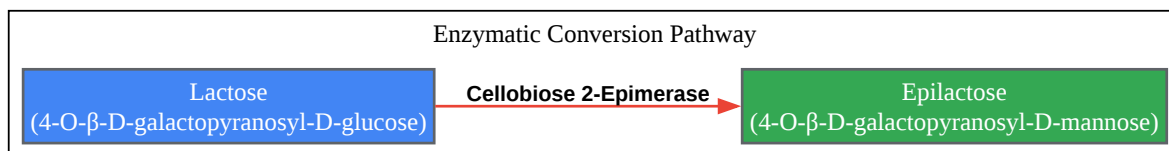
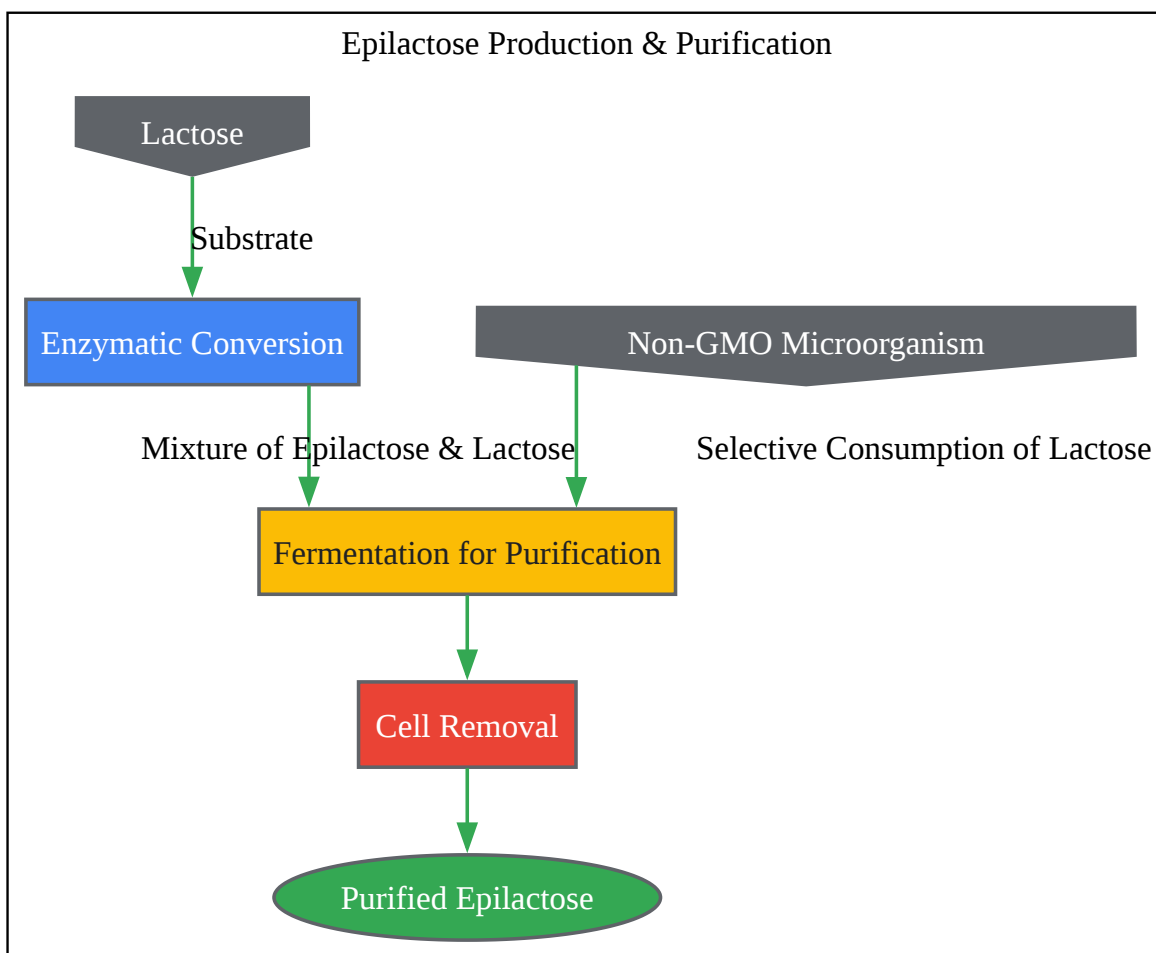
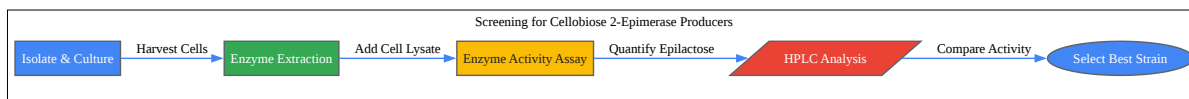
- **Enzyme Extraction:** After sufficient growth, harvest the microbial cells by centrifugation. Lyse the cells using physical (e.g., sonication) or chemical (e.g., detergents) methods to release intracellular enzymes.
- **Enzyme Activity Assay:**
 - Prepare a reaction mixture containing a known concentration of lactose in a suitable buffer.
 - Add the cell lysate (crude enzyme extract) to the reaction mixture.
 - Incubate the mixture at a controlled temperature and pH for a specific duration.
 - Stop the reaction by heat inactivation or by adding a chemical denaturant.
 - Analyze the reaction mixture using HPLC to quantify the amount of **epilactose** produced. [\[10\]](#)[\[12\]](#)
- **Selection:** Select the microorganisms that show the highest conversion of lactose to **epilactose** for further optimization.

Protocol 2: Purification of Epilactose Using a Non-GMO Fermentation Step

- **Enzymatic Conversion:** Perform the enzymatic conversion of lactose to **epilactose** using cellobiose 2-epimerase, resulting in a mixture containing **epilactose**, residual lactose, and the enzyme.
- **Microorganism Selection:** Select a non-GMO microorganism that can efficiently ferment lactose but not **epilactose**. Strains of *Lactiplantibacillus plantarum* have been identified for this purpose.[\[3\]](#)
- **Fermentation:**
 - Inactivate the cellobiose 2-epimerase in the reaction mixture, typically by heat treatment.
 - Inoculate the mixture with the selected non-GMO microorganism.

- Ferment under conditions that are optimal for the growth of the microorganism and for lactose consumption.[3]
- Monitoring: Monitor the concentrations of lactose and **epilactose** throughout the fermentation process using HPLC.
- Harvesting: Stop the fermentation when the lactose concentration is depleted to a desired level.
- Purification: Remove the microbial cells by centrifugation or filtration to obtain a purified **epilactose** solution. Further purification steps, such as chromatography, may be necessary to achieve high purity.[8]

Visualizations



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- To cite this document: BenchChem. [Technical Support Center: Efficient Epilactose Fermentation Using Non-GMO Microorganisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123685#selection-of-non-gmo-microorganisms-for-efficient-epilactose-fermentation]

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